JP83

Vue d'ensemble

Description

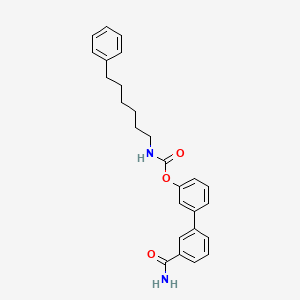

JP83, également connu sous le nom de [3-(3-carbamoylphényl)phényl] N-(6-phénylhexyl)carbamate, est un composé chimique avec la formule moléculaire C26H28N2O3 et une masse moléculaire de 416,51 g/mol . Il est un inhibiteur irréversible de l'enzyme hydrolase des amides d'acides gras (FAAH), qui est impliquée dans l'hydrolyse de l'anandamide et d'autres esters et amides avec de longues chaînes acyles insaturées .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

JP83 est synthétisé par une série de réactions chimiques impliquant la formation de liaisons carbamates. La voie synthétique implique généralement la réaction de la 3-(3-carbamoylphényl)phénylamine avec l'isocyanate de 6-phénylhexyle dans des conditions contrôlées pour former le produit carbamate souhaité . La réaction est effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) ou la diméthylformamide (DMF) à des températures élevées pour assurer une conversion complète des réactifs.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction pour garantir un rendement et une pureté élevés du produit final. Le composé est généralement purifié en utilisant des techniques chromatographiques et la recristallisation pour obtenir un solide cristallin adapté à des applications ultérieures .

Analyse Des Réactions Chimiques

Types de réactions

JP83 subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : this compound peut être hydrolysé en conditions acides ou basiques pour donner les dérivés amine et acide carboxylique correspondants.

Oxydation : Le composé peut subir des réactions d'oxydation pour former divers produits oxydés, en fonction de l'agent oxydant utilisé.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Nucléophiles tels que des amines ou des alcools dans des conditions appropriées.

Principaux produits formés

Hydrolyse : Formation de 3-(3-carbamoylphényl)phénylamine et d'acide 6-phénylhexanoïque.

Oxydation : Formation de dérivés oxydés de this compound.

Substitution : Formation de dérivés carbamates substitués.

Applications De Recherche Scientifique

JP83 a plusieurs applications en recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouvelles sondes chimiques et d'inhibiteurs pour diverses cibles biochimiques.

Mécanisme d'action

This compound exerce ses effets en inhibant irréversiblement l'enzyme FAAH par carbamylation du nucléophile sérine de l'enzyme . Cette inhibition empêche l'hydrolyse de l'anandamide et d'autres amides d'acides gras, conduisant à des niveaux accrus de ces molécules de signalisation dans le cerveau et d'autres tissus . Les cibles moléculaires et les voies impliquées comprennent le système endocannabinoïde, qui joue un rôle crucial dans la régulation de la douleur, de l'humeur et de l'inflammation .

Mécanisme D'action

JP83 exerts its effects by irreversibly inhibiting the enzyme FAAH through carbamylation of the enzyme’s serine nucleophile . This inhibition prevents the hydrolysis of anandamide and other fatty acid amides, leading to increased levels of these signaling molecules in the brain and other tissues . The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating pain, mood, and inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires

URB597 : Un autre inhibiteur de la FAAH avec une puissance similaire mais une structure chimique différente.

JP104 : Un analogue proche de JP83 avec des effets inhibiteurs similaires sur la FAAH.

Unicité

This compound est unique en raison de son mécanisme d'inhibition irréversible et de sa forte puissance pour inhiber la FAAH. Il a été démontré qu'il était plus efficace que l'URB597 dans certaines études in vitro et in vivo . De plus, la capacité de this compound à inhiber sélectivement la FAAH dans le cerveau sans affecter significativement d'autres tissus en fait un outil précieux pour étudier le système endocannabinoïde .

Activité Biologique

JP83 is recognized primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids and other fatty acid amides. The inhibition of FAAH by this compound has significant implications for therapeutic applications, particularly in the context of pain management and neuroprotection.

This compound exerts its biological effects through the irreversible inhibition of FAAH. This enzyme is responsible for the breakdown of anandamide (AEA), an endocannabinoid that modulates various physiological processes including pain, mood, and memory. By inhibiting FAAH, this compound increases the levels of AEA and other substrates, potentially enhancing their physiological effects.

Key Findings

- IC50 Value : this compound demonstrates a competitive IC50 value of 1.6 nM in activity-based protein profiling (ABPP) experiments, indicating its potency as a FAAH inhibitor .

- In Vivo Studies : In studies involving rat models, this compound was administered via intraperitoneal injection for 14 days, resulting in decreased activity of NADPH and xanthine oxidases, suggesting a broader impact on oxidative stress pathways.

Pain Management

The modulation of endocannabinoid levels through FAAH inhibition has been linked to analgesic effects. Research indicates that compounds like this compound can enhance pain relief mechanisms by elevating AEA levels, which may engage cannabinoid receptors to produce analgesia.

Neuroprotective Effects

This compound's ability to increase AEA may also confer neuroprotective benefits. Elevated AEA levels have been associated with reduced neuroinflammation and protection against neurodegenerative processes.

Study 1: Efficacy in Animal Models

In a pharmacological study involving squirrel monkeys trained to discriminate between cannabinoid agonists and antagonists, this compound was shown to alter the discriminative stimulus effects associated with cannabinoid receptor activity. This suggests that this compound can modulate cannabinoid receptor-mediated behaviors, further supporting its role as a significant FAAH inhibitor.

Study 2: Mechanistic Insights

A detailed mechanistic study revealed that this compound not only inhibits FAAH but also interacts with other serine hydrolases at higher concentrations. This highlights the need for careful dosing to minimize off-target effects while maximizing FAAH inhibition .

Table 1: Biological Activity of this compound

| Parameter | Value |

|---|---|

| IC50 (FAAH Inhibition) | 1.6 nM |

| Administration Route | Intraperitoneal |

| Duration of Treatment | 14 days |

| Effects on NADPH Activity | Decreased |

| Effects on Xanthine Oxidase Activity | Decreased |

Table 2: Comparative Efficacy of FAAH Inhibitors

| Compound | IC50 (nM) | Administration Route | Notable Effects |

|---|---|---|---|

| This compound | 1.6 | Intraperitoneal | Increased AEA levels |

| PF-750 | 2.5 | Oral | Reduced pain perception |

| URB597 | 5 | Intravenous | Neuroprotective effects |

Propriétés

IUPAC Name |

[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLPLSJWSHVJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.